Product packaging for Nakiterpiosin(Cat. No.:)

Nakiterpiosin

Cat. No.: B10754872
M. Wt: 618.3 g/mol
InChI Key: ZZCVHHDIBFSYFY-JMQRXBQWSA-N
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Description

Nakiterpiosin is a cytotoxic C-nor-D-homosteroid originally isolated from the marine sponge Terpios hoshinota . It functions as a novel anti-mitotic agent that directly targets tubulin, effectively inhibiting microtubule polymerization in vitro and decreasing polymer mass in cells . This activity impairs bipolar spindle assembly during mitosis, leading to cell cycle arrest at the mitotic phase and ultimately triggering mitotic catastrophe in human cancer cells . Beyond its primary antimitotic mechanism, research indicates that this compound also compromises the formation of the primary cilium, an organelle critical for the Hedgehog (Hh) signal transduction pathway . This suggests its effects are mechanistically distinct from classical antimitotic agents like taxol . Notably, this compound demonstrates efficacy in reducing the viability of paclitaxel-resistant cancer cells, highlighting its potential as a lead compound for studying drug-resistant cancers and Hedgehog-dependent tumors . This combination of properties makes this compound a highly valuable chemical probe for investigating mitosis, microtubule dynamics, and Hedgehog signaling in cancer biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31BrCl2O7 B10754872 Nakiterpiosin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H31BrCl2O7

Molecular Weight

618.3 g/mol

IUPAC Name

(1S,2R,4R,12S,15R,18R)-2-bromo-8-[(2S,3S)-1,1-dichloro-3-hydroxy-3-[(2R,4S)-4-methyl-5-oxooxolan-2-yl]propan-2-yl]-18-hydroxy-9,13-dimethyl-17,19-dioxapentacyclo[13.3.1.01,13.04,12.05,10]nonadeca-5(10),6,8-trien-11-one

InChI

InChI=1S/C27H31BrCl2O7/c1-10-6-16(36-24(10)33)21(31)19(23(29)30)13-4-5-14-15-7-17(28)27-25(34)35-9-12(37-27)8-26(27,3)20(15)22(32)18(14)11(13)2/h4-5,10,12,15-17,19-21,23,25,31,34H,6-9H2,1-3H3/t10-,12+,15-,16+,17+,19-,20+,21+,25+,26?,27+/m0/s1

InChI Key

ZZCVHHDIBFSYFY-JMQRXBQWSA-N

Isomeric SMILES

C[C@H]1C[C@@H](OC1=O)[C@H]([C@H](C2=C(C3=C(C=C2)[C@@H]4C[C@H]([C@]56[C@@H](OC[C@H](O5)CC6([C@H]4C3=O)C)O)Br)C)C(Cl)Cl)O

Canonical SMILES

CC1CC(OC1=O)C(C(C2=C(C3=C(C=C2)C4CC(C56C(OCC(O5)CC6(C4C3=O)C)O)Br)C)C(Cl)Cl)O

Origin of Product

United States

Biological Activity of Nakiterpiosin

Effects on Cytoskeletal Proteins

Subsequent to its discovery and synthesis, research revealed that nakiterpiosin's potent biological effects are mediated through its interaction with the cellular cytoskeleton. Specifically, this compound has been identified as a novel anti-mitotic agent that directly targets tubulin, the protein subunit of microtubules. nih.govnih.gov

Studies have shown that this compound interacts directly with tubulin and inhibits its polymerization into microtubules, both in cell-free assays and within cancer cells. nih.govorganic-chemistry.org This disruption of microtubule dynamics has several downstream consequences:

It impairs the formation of the bipolar spindle during mitosis. nih.govnih.gov

It alters the microtubule network in interphase cells. nih.gov

It suppresses the dynamic instability of microtubules. nih.gov

It leads to an enhancement of tubulin acetylation. nih.govorganic-chemistry.org

By interfering with these fundamental microtubule-dependent processes, this compound activates the spindle assembly checkpoint, causing cells to arrest in mitosis, which ultimately leads to a form of cell death known as mitotic catastrophe. nih.govnih.gov The mechanism of action is distinct from other well-known microtubule-targeting agents like taxol. nih.gov

Origin from Terpios hoshinota

Cytotoxicity against Cancer Cell Lines

The initial discovery of this compound revealed its potent cytotoxic activity. Both this compound and nakiterpiosinone were found to inhibit the growth of P388 murine leukemia cells with a half-maximal inhibitory concentration (IC50) of 10 ng/mL. organic-chemistry.org This high potency against a cancer cell line was a primary driver for further investigation into its mechanism of action and for efforts to achieve its chemical synthesis.

Further studies have demonstrated that this compound's ability to induce mitotic arrest and cell death is effective in human cancer cells. nih.govnih.gov Notably, it has been shown to reduce the viability of paclitaxel-resistant cancer cells, suggesting it may have potential applications in treating tumors that have developed resistance to other microtubule-targeting drugs. nih.govnih.gov

Chemical Synthesis of Nakiterpiosin and Analogues

Strategic Approaches to Nakiterpiosin Core Skeleton Synthesis

The construction of the intricate polycyclic skeleton of this compound required a carefully planned and highly strategic approach. Chemists opted for a convergent strategy to efficiently assemble the complex molecule from smaller, more manageable pieces.

Convergent Synthesis Methodologies

The total synthesis of this compound is a prominent example of a convergent approach. nih.govnih.gov This strategy involves the independent synthesis of complex molecular fragments, which are then joined together at a late stage. nih.gov For this compound, the molecule was strategically dissected into two main components: an electrophilic fragment corresponding to the A,B-ring system and a nucleophilic fragment representing the E-ring and its side chain. nih.govnih.gov The central cyclopentanone (B42830) (C-ring) is constructed late in the synthesis by coupling these two fragments. nih.govnih.gov This approach is advantageous as it allows for the development of optimized synthetic routes for each fragment and provides the flexibility to create analogues by modifying one of the fragments before the coupling step. nih.gov A second-generation synthesis further improved efficiency by performing the key C-ring construction on a more advanced, fully functionalized system. nih.govscispace.com

Fragment Coupling Strategies

The success of the convergent synthesis hinges on the effective coupling of the prepared fragments. In the synthesis of this compound, a key fragment coupling strategy involves connecting a vinyl or aryl halide (the electrophilic partner) with an organostannane (the nucleophilic partner). organic-chemistry.orgnih.gov Specifically, the synthesis involves the coupling of an electrophilic component, such as a vinyl triflate representing the A,B-ring system, with a nucleophilic organostannane fragment that contains the E-ring and the side chain. nih.govpitt.edu This coupling is designed to construct the carbon framework of the central C-ring. nih.govnih.gov The choice of a Stille-type coupling was crucial, as its nearly neutral reaction conditions are well-tolerated by the sensitive functional groups present in the advanced fragments. nih.govscispace.com

Fragment Coupling Overview
Strategy Convergent synthesis joining two advanced fragments. nih.gov
Electrophilic Fragment A,B-ring system (e.g., as a vinyl triflate). nih.govpitt.edu
Nucleophilic Fragment E-ring and side chain (e.g., as an organostannane). nih.govpitt.edu
Key Bond Formation Formation of the central C-ring skeleton. nih.gov

Key Methodological Advances in this compound Total Synthesis

The total synthesis of this compound was enabled by the application of several powerful and modern synthetic reactions. These methods allowed for the controlled construction of the complex polycyclic structure and its numerous stereocenters.

Carbonylative Cross-Coupling Reactions

A late-stage carbonylative Stille cross-coupling reaction is a cornerstone of the this compound synthesis, serving to unite the two major fragments and simultaneously introduce a carbonyl group for the formation of the C-ring. nih.govnih.gov This palladium-catalyzed reaction involves the coupling of the organostannane fragment with the vinyl triflate fragment in the presence of carbon monoxide. organic-chemistry.orgscispace.com The reaction is particularly challenging due to the sterically congested and functionally sensitive nature of the coupling partners. scispace.com However, the Stille coupling's tolerance for diverse functional groups under nearly neutral conditions proved essential for its success. nih.govscispace.com This step efficiently assembles the precursor for the subsequent ring-closing reaction. organic-chemistry.orgoup.com

Carbonylative Stille Coupling Details
Reaction Type Palladium-catalyzed carbonylative cross-coupling. organic-chemistry.org
Reactants Electrophilic A,B-ring fragment and Nucleophilic E-ring/side-chain organostannane. nih.gov
Key Reagent Carbon Monoxide (CO). organic-chemistry.org
Product Aryl vinyl ketone precursor for Photo-Nazarov cyclization. nih.govnih.gov
Significance Convergently links the two main fragments and forms the C-ring ketone in one step. nih.govscispace.com

Photo-Nazarov Cyclization in Polycyclic Construction

Following the carbonylative coupling, a photo-Nazarov cyclization is employed to construct the central five-membered C-ring, thus completing the C-nor-D-homosteroid core. nih.govnih.gov The Nazarov cyclization is a 4π-electrocyclization of a divinyl ketone, but in this case, the reaction is initiated by photolysis on an aryl vinyl ketone precursor. nih.govbeilstein-journals.org Irradiation of the ketone with UV light induces an electrocyclization. nih.gov This photochemical variant is crucial because traditional Lewis acid-promoted Nazarov cyclizations often require harsh conditions that would lead to the decomposition of the complex substrate. nih.gov The mildness and selective activation of the enone functionality under photolytic conditions were key to the successful transformation of the densely functionalized intermediate into the desired polycyclic product, generating a pair of stereocenters with high control. nih.govorganic-chemistry.orgnih.gov

Intramolecular Diels-Alder Reactions

The synthesis of the complex electrophilic fragment containing the A and B rings relies on a key intramolecular Diels-Alder (IMDA) reaction. nih.govnih.gov This reaction is used to construct the bicyclic ether feature of the molecule. organic-chemistry.org The precursor for the IMDA reaction is generated from a furan (B31954) derivative. organic-chemistry.orgoup.com A notable aspect of this strategy is the use of a hydroxyl group on the tether connecting the diene and dienophile to control the stereoselectivity of the cycloaddition. nih.govorganic-chemistry.org This stereocontrol leads to the formation of a single diastereomer of the desired exo cycloaddition product. nih.gov The resulting olefin from the IMDA reaction was subsequently dihydroxylated to prevent a retro-Diels-Alder reaction, which was observed to occur readily upon heating or exposure to Lewis acids. nih.govnih.gov

| Key Reactions in this compound Synthesis | | | :--- | :--- | :--- | | Reaction | Purpose | Key Features | | Intramolecular Diels-Alder (IMDA) | Construction of the A,B-ring fragment. nih.govnih.gov | Stereocontrol directed by a hydroxyl group; forms a bicyclic ether system. nih.govorganic-chemistry.org | | Carbonylative Stille Coupling | Linking fragments and forming C-ring ketone. nih.gov | Palladium-catalyzed; tolerates sensitive functional groups. nih.govscispace.com | | Photo-Nazarov Cyclization | Final C-ring closure to form the polycyclic core. nih.govnih.gov | Photochemically induced under mild, neutral conditions; avoids substrate decomposition. nih.gov |

Stereocontrolled Functionalization

The stereoselective construction of the multiple stereocenters within the this compound framework is a critical aspect of its total synthesis. Several powerful and well-established asymmetric reactions have been employed to achieve this control.

Noyori Reduction: The Noyori asymmetric transfer hydrogenation has been instrumental in setting the stereochemistry at the C-6 position. nih.govnih.govorganic-chemistry.orgoup.comorganic-chemistry.org For instance, in the synthesis of a key fragment, a Weinreb amide was converted to the corresponding ketone, which then underwent a Noyori reduction to establish the C-6 alcohol with high enantiomeric excess (91% ee). nih.govnih.gov An in-water protocol for this reduction proved advantageous, enhancing the reaction rate, allowing for lower catalyst loading, and suppressing the formation of an undesired lactone byproduct. nih.govnih.gov

Sharpless Asymmetric Epoxidation: To control the stereochemistry at the C-20 position of the side chain, the Sharpless asymmetric epoxidation has been a key strategy. nih.govnih.govorganic-chemistry.orgorganic-chemistry.org This reaction, applied to an allylic alcohol precursor, effectively installed the desired epoxide with high enantioselectivity (92% ee). nih.govuniv-amu.fr This epoxide then serves as a crucial intermediate for subsequent transformations. The Sharpless epoxidation is a reliable method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.org

Yamamoto Epoxide Rearrangement: Following the Sharpless epoxidation, a Yamamoto epoxide rearrangement has been utilized to convert the resulting epoxy alcohol into a key aldehyde intermediate. nih.govnih.govorganic-chemistry.org This pinacol-type rearrangement, promoted by a Yamamoto catalyst, proceeds with the desired stereochemical outcome, although some erosion of enantiomeric purity has been observed. nih.govnih.gov

Vinylogous Mukaiyama Aldol (B89426) Reaction: The construction of the C-20 to C-26 carbon framework of the side chain has been achieved using a vinylogous Mukaiyama aldol reaction. nih.govnih.govthieme-connect.de This reaction allows for the coupling of two fragments and the installation of the C-22 and C-23 stereocenters. nih.gov The stereoselectivity of this reaction can be controlled by the existing stereocenter at C-20. nih.gov For example, Bi(OTf)3 was found to promote the vinylogous Mukaiyama aldol reaction with good diastereoselectivity. nih.gov

Synthesis of this compound Derivatives and Structural Analogues

The convergent nature of the synthetic routes developed for this compound allows for the preparation of derivatives and structural analogues. This flexibility is crucial for structure-activity relationship (SAR) studies and for probing the molecular targets of this potent cytotoxic agent. nih.gov

Design Principles for Analogues

The design of this compound analogues is guided by several principles aimed at exploring the impact of structural modifications on biological activity. A primary approach involves the synthesis of diastereomers to understand the importance of the stereochemistry at various centers, such as C-6, C-20, and C-25, on the compound's function. nih.govnih.gov The synthesis of the originally proposed, but incorrect, structure of this compound (6,20,25-epi-nakiterpiosin) was crucial in confirming the correct stereochemistry of the natural product. nih.gov

Another key design principle is the modification of the side chain. The vinylogous Mukaiyama aldol reaction provides a versatile platform to access a diverse array of diastereomers of the side chain by varying the reaction conditions and substrates. nih.gov This allows for a systematic investigation of how changes in the side chain's stereochemistry and functionality affect biological activity.

Furthermore, the modularity of the synthetic strategy, which involves the coupling of distinct fragments, enables the independent synthesis and modification of these fragments. This allows for the introduction of various functional groups and structural motifs into different parts of the this compound scaffold. nih.gov

Synthetic Pathways for Functional Group Modifications

The synthetic pathways to this compound are amenable to the introduction of various functional groups, allowing for the creation of a library of analogues. For instance, the hydroxyl group at C-6, installed via the Noyori reduction, can be a handle for further functionalization. In one synthetic route, this hydroxyl group was activated by conversion to a sulfonate ester, which was then displaced by a bromide atom with inversion of configuration. nih.govorganic-chemistry.org

The side chain offers numerous opportunities for modification. The aldehyde intermediate formed after the Yamamoto rearrangement can be subjected to various nucleophilic additions to introduce different substituents. The double bond within the side chain, formed via the vinylogous Mukaiyama aldol reaction, can be subjected to a range of transformations such as dihydroxylation or reduction. nih.govnih.gov

The convergent nature of the synthesis, particularly the late-stage coupling of the A-ring and the C/D-ring fragments, means that fully functionalized fragments can be prepared separately and then combined. nih.gov This strategy allows for significant modifications to be made to either fragment without impacting the synthesis of the other, thereby facilitating the efficient generation of diverse this compound analogues. nih.gov

Biological Activities and Molecular Mechanisms

In Vitro Cytotoxicity and Anti-Proliferative Effects

Nakiterpiosin demonstrates significant cytotoxic and anti-proliferative activity against a range of cancer cell lines in laboratory settings. Its effects have been particularly noted in leukemic cells and various human solid tumor cell lines, including those that have developed resistance to other chemotherapeutic agents.

This compound was first identified as a highly potent cytotoxic compound through its activity against murine leukemia cell lines. nih.govorganic-chemistry.org Initial studies reported that this compound and its related compound, nakiterpiosinone, inhibited the growth of P388 mouse leukemia cells with a half-maximal inhibitory concentration (IC50) of 15 nM. nih.gov Other reports specify a potent growth inhibitory concentration (GI50) of 10 ng/mL against the P388 murine leukemia cell line. nih.govamanote.comnih.gov Its efficacy is not limited to murine cells, as it has also shown strong cytotoxic effects against the human chronic myelogenous leukemia K562 cell line. beilstein-journals.orgmdpi.com Furthermore, modest cytotoxicity has been noted against L1210 leukemic cells. canterbury.ac.nz

Table 1: Cytotoxicity of this compound against Leukemic Cell Lines

Cell Line Cell Type Reported Potency
P388 Murine Leukemia IC50: 15 nM nih.gov / GI50: 10 ng/mL nih.govamanote.comnih.gov
K562 Human Chronic Myelogenous Leukemia Strong Cytotoxicity beilstein-journals.orgmdpi.com
L1210 Murine Leukemia Modest Cytotoxicity canterbury.ac.nz

The anti-proliferative activity of this compound extends to a variety of human cancer cell lines. nih.gov Evaluation against the NCI-60 cell line panel indicated a pattern of differential activity characteristic of an antimitotic agent with a tubulin-related mechanism of action. nih.gov A key finding is this compound's ability to reduce the viability of cancer cells that have developed resistance to paclitaxel (B517696), a widely used microtubule-stabilizing drug. nih.govresearchgate.net Research has demonstrated that this compound is effective against paclitaxel-resistant human non-small cell lung cancer cell lines, NCI-H1155 and HCC366. researchgate.net This suggests that this compound's mechanism is sufficiently different from paclitaxel's to overcome certain resistance mechanisms. nih.govresearchgate.net

Table 2: Anti-Proliferative Effects of this compound on Select Human Cancer Cell Lines

Cell Line Cancer Type Key Finding
HeLa Cervical Cancer Induces mitotic arrest and cell death. nih.gov
NCI-H1155 Paclitaxel-Resistant Non-Small Cell Lung Cancer Reduces cell viability. researchgate.net
HCC366 Paclitaxel-Resistant Non-Small Cell Lung Cancer Reduces cell viability. researchgate.net
HT29 Colon Cancer Susceptible to anti-microtubule agents like this compound. nih.gov

Potent Activity against Leukemic Cell Lines

Molecular Targeting and Interaction Studies

Molecular investigations have pinpointed tubulin and the microtubule network as the primary targets of this compound. Its interaction with these structures disrupts their dynamic nature, leading to catastrophic failures in cell division processes.

This compound exerts its anti-proliferative effects by directly interacting with tubulin, the protein subunit that forms microtubules. nih.govnih.govblogspot.com This interaction perturbs the dynamic instability of microtubules, a process of alternating growth and shrinkage essential for their function. nih.govresearchgate.net The consequence of this interference is the impairment of bipolar spindle assembly during mitosis. nih.govresearchgate.net This disruption of microtubule dynamics during cell division activates the spindle assembly checkpoint and ultimately triggers a form of cell death known as mitotic catastrophe. nih.gov Drug affinity responsive target stability (DARTS) experiments have provided evidence for this interaction, showing that this compound can protect both α- and β-tubulin from digestion, which suggests a direct, albeit potentially weak, interaction. nih.gov

The interaction of this compound with tubulin directly affects the process of microtubule polymerization. In vitro assays show that this compound inhibits the polymerization of purified tubulin in a concentration-dependent manner. nih.govresearchgate.net At high concentrations (e.g., 25 μM), it can completely abolish the formation of filamentous polymers, leading instead to the formation of tubulin aggregates. nih.gov This inhibitory effect on polymerization translates to a reduction in the microtubule polymer mass within cells. nih.govnih.gov When treated with a high concentration of this compound, the amount of tubulin incorporated into polymers inside the cell is markedly reduced. nih.gov This prevents the microtubule network from being arranged in a proper centrosomal array and inhibits the regrowth of microtubules following depolymerization. nih.govnih.gov

Effects on Microtubule Polymerization and Cellular Polymer Mass

Cellular Mechanisms of Anti-Cancer Action

This compound exhibits potent anti-cancer properties through distinct cellular mechanisms that primarily target the process of mitosis.

Induction of Mitotic Arrest and Impairment of Spindle Assembly

This compound has been identified as a novel anti-mitotic agent that interferes with the progression of cell division. nih.gov It induces mitotic arrest in human cancer cells by directly targeting tubulin, a key component of microtubules. nih.govnih.gov This interaction inhibits microtubule polymerization, a critical process for the formation of the mitotic spindle. nih.govnih.gov As a result, the assembly of a functional bipolar spindle is impaired. nih.govnih.gov

In the presence of this compound, cancer cells are unable to form a proper metaphase plate, where chromosomes would typically align. Instead, they exhibit various spindle abnormalities. researchgate.net Research has categorized these defects into three main types: bipolar-like spindles with unaligned chromosomes, the formation of multiple microtubule asters, and monopolar spindles. researchgate.net This disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle until all chromosomes are correctly attached to the spindle. nih.govresearchgate.net The inability to satisfy the SAC leads to a prolonged arrest in mitosis. nih.govresearchgate.net

Spindle Abnormality TypePercentage of Mitotic CellsDescription
Type I57%Bipolar-like spindles with uncongressed chromosomes. researchgate.net
Type II34%Formation of multiple asters. researchgate.net
Type III9%Development of monopolar spindles. researchgate.net

Triggering of Mitotic Catastrophe in Cancer Cells

Prolonged mitotic arrest induced by this compound ultimately leads to a form of cell death known as mitotic catastrophe. nih.govresearchgate.net This process occurs when a cell attempts to divide with a defective mitotic spindle, resulting in aberrant chromosome segregation and, eventually, cell death. researchgate.net Time-lapse microscopy has shown that cancer cells treated with this compound enter mitosis but are unable to exit, and after a prolonged period of arrest, they undergo cell death. researchgate.netresearchgate.net This outcome is a direct consequence of the irreversible damage caused by the impaired spindle assembly. nih.gov

Differential Mechanisms Compared to Established Anti-Mitotic Agents

The mechanism of action of this compound distinguishes it from other well-known anti-mitotic drugs. nih.govacs.orgnih.gov While it shares the common feature of targeting microtubules, its specific effects differ. For instance, unlike paclitaxel, which stabilizes microtubules and promotes their polymerization, this compound inhibits microtubule polymerization. nih.gov This difference is significant because it suggests that this compound may be effective against cancer cells that have developed resistance to taxane-based chemotherapies like paclitaxel. nih.govnih.gov Studies have indeed shown that this compound can reduce the viability of paclitaxel-resistant cancer cells. nih.govnih.gov

CompoundMechanism of Action on Microtubules
This compound Inhibits microtubule polymerization. nih.gov
Paclitaxel Stabilizes microtubules and promotes polymerization. nih.gov
Nocodazole Depolymerizes microtubules.

Modulation of Cellular Signaling Pathways

Beyond its direct effects on mitosis, this compound also influences key cellular signaling pathways implicated in cancer development and progression.

Inhibition of Hedgehog Signaling Pathway

This compound has been shown to function as an antagonist of the Hedgehog (Hh) signaling pathway. nih.govacs.org The Hh pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers, contributing to tumor growth and the maintenance of cancer stem cells. nih.gov this compound's inhibitory effect on this pathway is linked to its ability to interfere with the formation of the primary cilium. nih.govacs.orgnih.gov

Compromised Primary Cilium Formation

The primary cilium is a microtubule-based organelle that acts as a cellular antenna, receiving and transducing signals, including those of the Hh pathway. acs.orgnih.gov Key components of the Hh pathway, such as Smoothened (SMO) and Patched (PTCH1), are localized to the primary cilium. nih.gov Research has demonstrated that cells treated with this compound exhibit a compromised ability to form primary cilia. acs.orgnih.gov By disrupting the structure necessary for Hh signal transduction, this compound effectively reduces the activity of this pathway. nih.gov This provides an additional mechanism for its anti-cancer effects, particularly in tumors that are dependent on Hh signaling for their growth and survival. acs.orgnih.gov

Preclinical Investigations and Therapeutic Potential

Efficacy in Paclitaxel-Resistant Cancer Cell Models

A significant area of research has been the evaluation of Nakiterpiosin's effectiveness against cancer cells that have developed resistance to paclitaxel (B517696), a widely used chemotherapeutic agent. Studies have shown that this compound can reduce the viability of paclitaxel-resistant cancer cell lines. scispace.comresearchgate.net This suggests that this compound may offer a therapeutic advantage in treating tumors that no longer respond to standard taxane-based therapies.

The mechanism by which this compound overcomes paclitaxel resistance appears to be distinct from that of paclitaxel itself. scispace.com While both compounds target microtubules, their effects on tubulin dynamics differ. Research indicates that this compound interacts directly with tubulin, leading to the inhibition of microtubule polymerization and an enhancement of tubulin acetylation. scispace.comnih.gov This is noteworthy because paclitaxel-resistant cells can exhibit reduced levels of acetylated tubulin. scispace.com By promoting tubulin acetylation, this compound may counteract a key resistance mechanism. scispace.com

The cytotoxic effects of this compound have been demonstrated in specific paclitaxel-resistant human non-small cell lung cancer cell lines, namely NCI-H1155 and HCC366. nih.gov In these cell lines, this compound treatment led to a significant decrease in cell viability. researchgate.netnih.gov These findings underscore the potential of this compound as a valuable agent for cancers that have acquired resistance to paclitaxel. scispace.comresearchgate.net

Table 1: Efficacy of this compound in Paclitaxel-Resistant Cancer Cell Lines

Cell Line Cancer Type This compound Concentration Effect on Cell Viability Reference
NCI-H1155 Non-small cell lung cancer 5 µM and 25 µM Significantly reduced from 66% in 100 nmol/L paclitaxel to 30% and 9% in 5 mmol/L and 25 mmol/L this compound, respectively. researchgate.net
HCC366 Non-small cell lung cancer 5 µM and 25 µM Decreased cell viability from 86% in 1 mmol/L paclitaxel to 60% and 39% in 5 mmol/L and 25 mmol/L this compound, respectively. researchgate.net

In Vivo Efficacy Studies in Animal Models

While in vitro studies have shown promise, the evaluation of a compound's therapeutic potential necessitates in vivo testing in animal models to understand its efficacy, pharmacokinetics, and safety in a whole-organism context.

The selection of appropriate animal models is a critical step in preclinical drug development. For a compound like this compound, several types of models would be relevant. Syngeneic models, where cancer cells from a specific mouse strain are implanted into a mouse of the same strain, allow for the study of the drug's effect in the context of a competent immune system. iitri.orgmdpi.com

Given this compound's efficacy in paclitaxel-resistant cell lines, xenograft models using these human cancer cells implanted into immunodeficient mice would be particularly valuable. iitri.orgreactionbiology.com This would allow for the direct assessment of its anti-tumor activity against resistant tumors in an in vivo setting. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are considered to be highly predictive of clinical outcomes and would be an excellent platform to test this compound's efficacy on a diverse range of patient tumors. mdpi.comembopress.orgmdpi.com

Despite the clear rationale for using these models, the scientific literature to date has not extensively detailed specific in vivo efficacy studies for this compound in cancer models. This may be attributed to the limited availability of the compound, which was initially isolated from a marine sponge in very small quantities. scispace.comnih.gov The total synthesis of this compound has since been achieved, which may facilitate future in vivo research. nih.gov

Detailed studies evaluating the anti-tumor efficacy of this compound in preclinical animal models of cancer are not extensively reported in publicly available scientific literature. Early reports indicated that this compound exhibited potent cytotoxicity against P388 mouse leukemia cells, which provided the initial impetus for further investigation into its anticancer properties. scispace.comnih.gov

However, comprehensive studies detailing tumor growth inhibition, survival benefits, or other efficacy endpoints in well-established cancer models, such as xenografts or PDX models, are currently lacking. The challenges associated with sourcing sufficient quantities of this compound have likely been a significant factor in limiting the scope of in vivo experimentation. scispace.comnih.gov Future research, enabled by the successful chemical synthesis of the compound, will be crucial to fully elucidate its in vivo anti-tumor potential. nih.gov

Pharmacodynamic (PD) biomarkers are essential for clinical drug development as they provide evidence of target engagement and biological activity of a drug in the body. nih.gov Based on the in vitro mechanism of action of this compound, a key potential PD biomarker would be the level of tubulin acetylation in tumor tissue. scispace.comnih.gov An increase in acetylated tubulin in tumors from treated animals would confirm that this compound is reaching its target and exerting its expected biological effect.

Other potential downstream biomarkers could include markers of mitotic arrest and apoptosis within the tumor. However, there are currently no published in vivo studies that have specifically assessed pharmacodynamic biomarkers for this compound. Future preclinical in vivo studies will be necessary to identify and validate robust PD biomarkers that can be used to guide dose selection and monitor treatment response in subsequent clinical trials.

Future Research Directions

Exploration of Novel Biological Targets and Polypharmacology

Initial research has shown that nakiterpiosin exhibits cytotoxic effects, but its precise molecular targets remain largely unknown. nih.gov While a weak interaction with tubulin has been suggested, further investigation is needed to identify and validate its primary targets. nih.gov Future studies should employ a multi-pronged approach to uncover the full spectrum of its biological interactions.

One promising avenue is the exploration of its potential polypharmacology, the ability of a single compound to interact with multiple targets. This phenomenon is increasingly recognized as a key attribute of effective drugs for complex diseases. harvard.edunih.gov Techniques such as chemical proteomics can be utilized to identify the direct binding partners of this compound within complex biological systems. researchgate.net By understanding the range of targets modulated by this compound, researchers can gain insights into its off-target effects and potentially uncover novel therapeutic applications beyond its established anti-cancer properties. frontiersin.org This knowledge will be crucial for developing a comprehensive understanding of its pharmacological profile and for guiding the rational design of future drug candidates. nih.govresearchgate.net

Rational Design and Synthesis of Enhanced this compound Analogues

The total synthesis of this compound has been a significant achievement, paving the way for the creation of novel analogs with improved properties. nih.govorganic-chemistry.org Future research will focus on the rational design and synthesis of this compound derivatives to enhance their potency, selectivity, and pharmacokinetic profiles. A convergent synthetic approach allows for the efficient production of analogs for further biological evaluation. nih.gov

By systematically modifying different parts of the this compound scaffold, researchers can probe structure-activity relationships (SAR) and identify key pharmacophoric features. For instance, modifications to the C-19 position could be explored to understand its role in biological activity. The synthesis of various analogs will enable a deeper understanding of how specific structural features contribute to its cytotoxic effects and interactions with biological targets. nih.gov This knowledge is essential for a target-based rational design strategy aimed at developing next-generation this compound-based therapeutics. helmholtz-hips.de

Advanced Mechanistic Elucidation via Omics Technologies

To fully comprehend the biological effects of this compound, it is imperative to move beyond single-target identification and embrace a systems-level perspective. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to unravel the complex molecular mechanisms underlying a compound's activity. nih.govhumanspecificresearch.org These high-throughput methods can provide a global view of the cellular response to this compound treatment, identifying changes in gene expression, protein abundance, and metabolic pathways. uninet.eduresearchgate.net

By applying these technologies, researchers can generate comprehensive datasets that reveal the downstream effects of this compound's interaction with its primary targets. nih.gov This information can help to construct detailed signaling pathways and networks affected by the compound, offering a more holistic understanding of its mode of action. humanspecificresearch.org Integrating data from multiple omics platforms will be particularly valuable for identifying biomarkers of drug response and for elucidating potential mechanisms of resistance. uninet.eduresearchgate.net

Development of Advanced Preclinical Models

To translate the promising in vitro findings of this compound into potential clinical applications, the development and utilization of advanced preclinical models are crucial. mdpi.com While initial studies have used cell lines like P388 murine leukemia, more sophisticated models are needed to better predict human responses. nih.govnih.gov These models should recapitulate the complexity of human diseases, particularly cancer. nih.gov

Future research should involve the use of patient-derived xenografts (PDXs), which maintain the heterogeneity and molecular characteristics of the original tumor. cancer.gov Additionally, three-dimensional organoid cultures can provide a more physiologically relevant in vitro system for studying drug efficacy and toxicity. nih.gov The use of genetically engineered mouse models (GEMMs) will also be valuable for investigating the in vivo effects of this compound in the context of specific genetic alterations found in human cancers. cancer.gov These advanced preclinical models will be instrumental in evaluating the therapeutic potential of this compound and its analogs, providing critical data to support their progression towards clinical trials. mdpi.comnih.gov

Q & A

Q. What experimental techniques are critical for resolving structural contradictions in Nakiterpiosin’s reported configurations?

Structural discrepancies, such as the originally proposed this compound (missing a Cl atom) versus the revised structure, require multi-technique validation:

  • Nuclear Magnetic Resonance (NMR) : Compare coupling constants and NOE correlations to differentiate stereochemistry.
  • X-ray Crystallography : Resolve absolute configuration unambiguously.
  • Total Synthesis : Validate proposed structures by synthesizing both configurations and comparing spectral data .

Q. How do halogen atoms (Cl, Br) in this compound influence its bioactivity?

Methodological approaches include:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with halogens removed or replaced (e.g., F, I) and test cytotoxicity.
  • Computational Modeling : Use density functional theory (DFT) to analyze halogen bonding interactions with biological targets.
  • Biological Assays : Compare IC₅₀ values against halogen-free analogs in cancer cell lines .

Advanced Research Questions

Q. How can synthetic strategies for this compound address its complex polycyclic architecture?

Key methodologies involve:

  • Biomimetic Synthesis : Mimic hypothesized biosynthetic pathways (e.g., Diels-Alder cyclization, epoxide-opening cascades) inspired by terpene biosynthesis .
  • Modular Assembly : Divide the molecule into fragments (e.g., cyclopropane-containing units) for stepwise coupling.
  • Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis for challenging stereocenters .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound analogs?

Address discrepancies via:

  • Standardized Assays : Use uniform cell lines (e.g., HeLa, MCF-7) and protocols to minimize variability.
  • Mechanistic Studies : Employ proteomics or transcriptomics to identify off-target effects confounding bioactivity results.
  • Meta-Analysis : Aggregate data from independent studies to identify trends obscured by small sample sizes .

Q. How can researchers leverage biosynthetic hypotheses to improve this compound’s synthetic yield?

Strategies include:

  • Isotopic Labeling : Trace biosynthetic intermediates in native organisms (e.g., cyanobacteria) to identify bottlenecks.
  • Enzyme Engineering : Optimize putative terpene cyclases or halogenases via directed evolution.
  • Heterologous Expression : Clone biosynthetic gene clusters into tractable hosts (e.g., E. coli) for scalable production .

Methodological and Reproducibility Considerations

Q. How should researchers design reproducible experiments for this compound synthesis?

Follow guidelines from the Beilstein Journal of Organic Chemistry:

  • Detailed Protocols : Report reaction conditions (temp, solvent, catalysts), purification steps, and characterization data (NMR, HRMS).
  • Supporting Information : Provide crystallographic data (CIF files) and chromatograms in supplementary materials.
  • Peer Validation : Collaborate with independent labs to repeat key steps (e.g., cyclopropanation) .

Q. What frameworks ensure ethical and rigorous data reporting in this compound studies?

Adopt principles from Promoting Scientific Integrity:

  • Data Transparency : Archive raw spectral data in repositories (e.g., Zenodo).
  • Conflict Disclosure : Declare funding sources or synthetic method patents.
  • Plagiarism Checks : Use software (e.g., Turnitin) to prevent duplicate publication of structural data .

Contradiction Analysis and Theoretical Frameworks

Q. How can principal contradiction analysis be applied to prioritize research gaps in this compound pharmacology?

Q. Citations

  • Structural revisions and synthetic strategies:
  • Reproducibility and ethics:
  • Contradiction analysis:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.